2-But-3-ynylpiperidine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-but-3-ynylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h1,9-10H,3-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANZRJYLIFYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Significance of the Piperidine Scaffold in Organic Synthesis and Drug Design
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores its importance as a privileged scaffold in the design of biologically active molecules.
The significance of the piperidine scaffold can be attributed to several key factors:
Three-Dimensionality: Unlike flat aromatic rings, the piperidine ring can adopt various chair and boat conformations. This inherent three-dimensionality allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. This "escape from flatland" is a modern approach in drug design to improve the properties of drug candidates. nih.gov
Synthetic Accessibility: A rich and diverse portfolio of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring. These methods include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various multicomponent reactions, providing chemists with a robust toolbox to access a wide range of substituted piperidines. nih.govorganic-chemistry.org
The piperidine moiety is a cornerstone in numerous approved drugs, demonstrating its broad therapeutic relevance across different disease areas.
Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold
| Drug | Therapeutic Area |
| Ritalin (Methylphenidate) | Attention Deficit Hyperactivity Disorder (ADHD) |
| Donepezil | Alzheimer's Disease |
| Haloperidol | Antipsychotic |
| Fentanyl | Analgesic |
| Paroxetine | Antidepressant |
This table is for illustrative purposes and is not exhaustive.
Importance of Terminal Alkyne Functionality in Modern Organic Transformations
The but-3-ynyl group in 2-But-3-ynylpiperidine;hydrochloride introduces a terminal alkyne functionality, a feature of immense importance in contemporary organic synthesis. The reactivity of the carbon-carbon triple bond, and specifically the acidic proton of a terminal alkyne, opens up a plethora of synthetic possibilities.
The most prominent application of terminal alkynes in recent years has been in the realm of "click chemistry," a concept introduced by K. Barry Sharpless. Click reactions are characterized by their high yields, stereospecificity, wide scope, and the formation of only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.
Key attributes of terminal alkynes in organic transformations include:
Versatile Reactivity: Besides CuAAC, terminal alkynes participate in a variety of other transformations, including Sonogashira coupling, Glaser coupling, and various addition reactions.
Biocompatibility: The azide and alkyne functional groups are largely inert under most biological conditions, making the CuAAC reaction suitable for bioconjugation, allowing for the labeling and tracking of biomolecules in living systems.
Modularity and Efficiency: The click chemistry approach allows for the rapid and efficient assembly of complex molecular architectures from smaller, modular building blocks. This has had a profound impact on drug discovery, materials science, and chemical biology.
Overview of Academic Research Trajectories for 2 but 3 Ynylpiperidine;hydrochloride
Established Synthetic Routes and Strategies for Butynylpiperidines
Established methods for the synthesis of butynylpiperidines largely rely on classical organic reactions, including alkylation and functionalization of the pre-formed piperidine ring. These approaches offer foundational pathways to the target compound and its structural relatives.
Overview of Alkylation and Ring Functionalization Approaches
Direct alkylation of the piperidine ring is a common strategy for introducing substituents. researchgate.net This can be achieved by reacting a suitable piperidine derivative with an appropriate electrophile. For the synthesis of 2-but-3-ynylpiperidine, this could involve the reaction of a 2-lithiated piperidine species with a 4-halobut-1-yne. The regioselectivity of such alkylations can be influenced by the choice of directing groups on the piperidine nitrogen and the reaction conditions. snnu.edu.cn
Ring functionalization approaches often involve the manipulation of existing functional groups on the piperidine ring. For instance, a piperidine-2-carboxylic acid derivative could be converted to a suitable precursor for the introduction of the butynyl group. These multi-step sequences allow for greater control over the final product's structure.
A general approach to N-alkylation of piperidine involves reacting piperidine with an alkyl halide in the presence of a base. While this method is straightforward for substitution on the nitrogen atom, C-alkylation is more complex and often requires the generation of a carbanion or an enamine intermediate. researchgate.net
Table 1: General Alkylation Strategies for Piperidines
| Strategy | Reagents | Key Intermediates | Reference |
| N-Alkylation | Piperidine, Alkyl halide, Base (e.g., K2CO3) | N/A | researchgate.net |
| C-Alkylation (via lithiation) | N-protected piperidine, Organolithium reagent, Electrophile | 2-Lithiated piperidine | snnu.edu.cn |
| C-Alkylation (via enamine) | N-nitrosopiperidine, Base, Alkyl halide | Enamine | General |
Synthesis of Related Propynylpiperidines
The synthesis of propynylpiperidines, close structural analogues of butynylpiperidines, provides valuable insights into applicable synthetic methods. These are often prepared via the addition of a propargyl group to a piperidine precursor. One common method involves the reaction of propargylmagnesium bromide with an appropriate piperidine-derived electrophile, such as an iminium ion. nih.govarkat-usa.org The addition of Grignard reagents to cyclic imines or their precursors is a well-established method for the synthesis of 2-substituted piperidines. nih.gov
For example, the reaction of Δ¹-piperideine with propargylmagnesium bromide would be expected to yield 2-propargylpiperidine. The regioselectivity of this addition is generally high, favoring attack at the C2 position.
Novel and Evolving Synthetic Pathways
More recent synthetic strategies for butynylpiperidines and their analogues focus on achieving higher levels of stereoselectivity and regioselectivity, often employing modern catalytic systems. These novel pathways aim to overcome the limitations of classical methods, such as harsh reaction conditions and the formation of isomeric mixtures.
Stereoselective and Regioselective Synthesis Considerations
Achieving stereoselectivity in the synthesis of 2-substituted piperidines is a significant challenge. One approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary can be temporarily attached to the piperidine precursor to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org For instance, a chiral auxiliary attached to the nitrogen atom can influence the facial selectivity of an electrophilic attack on a C2-carbanion. researchgate.net
Regioselective functionalization of the piperidine ring can be controlled by various factors, including the nature of the protecting group on the nitrogen and the choice of catalyst. nih.gov For example, certain directing groups can favor C-H activation at a specific position, allowing for the selective introduction of a functional group. acs.orgmdpi.com Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the selective synthesis of cis-3,4-disubstituted piperidines using an aminoquinoline auxiliary at the C3 position. acs.org While not a direct synthesis of 2-but-3-ynylpiperidine, this highlights the potential of directed C-H activation for regioselective functionalization.
Biomimetic approaches using organocatalysis have also been developed for the asymmetric synthesis of 2-substituted piperidines. acs.orgnih.gov These methods often mimic biological pathways and can provide high enantioselectivity under mild conditions. acs.orgnih.gov
Application of Modern Catalytic Systems in Butynylpiperidine Synthesis
Modern catalytic systems offer powerful tools for the synthesis of complex molecules like 2-but-3-ynylpiperidine. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used in C-C bond-forming reactions. nih.gov
For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to couple a 2-halopiperidine derivative with a butynyl-containing organometallic reagent. Rhodium- and iridium-catalyzed C-H activation and functionalization are also emerging as powerful strategies for the direct introduction of substituents onto the piperidine ring. nih.govnih.gov
Catalytic enantioselective synthesis of 3-substituted piperidines has been achieved via a rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cn This demonstrates the potential of modern catalytic methods to control both regioselectivity and stereoselectivity in piperidine synthesis. snnu.edu.cn
The development of heterogeneous catalysts, such as cobalt, ruthenium, and nickel-based nanocatalysts, for the hydrogenation of pyridine (B92270) derivatives also represents a significant advancement, offering pathways to substituted piperidines with high stability and reusability of the catalyst. nih.gov
Table 2: Examples of Modern Catalytic Systems in Piperidine Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| Rhodium(I) with P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts | High enantioselectivity | nih.gov |
| Palladium(II) acetate (B1210297) | C(sp³)–H arylation | High regio- and stereoselectivity with directing group | acs.org |
| Iridium(I) with P,N-ligand | Asymmetric hydrogenation of pyridinium salts | Outer-sphere dissociative mechanism | nih.gov |
| Cobalt, Ruthenium, Nickel nanocatalysts | Hydrogenation of pyridines | Heterogeneous, reusable catalysts | nih.gov |
Click Chemistry Applications Utilizing the Terminal Alkyne Moiety
The terminal alkyne group in this compound is an ideal handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the facile and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). This reaction proceeds under mild conditions and is tolerant of a wide array of functional groups. For 2-But-3-ynylpiperidine, this reaction provides a straightforward method for conjugation to various azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.
The reaction typically employs a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) species and enhance reaction rates, particularly in aqueous or biological media. The resulting triazole ring is chemically stable and acts as a rigid linker, which can be advantageous in the design of bioactive compounds by holding different pharmacophoric elements in a defined spatial orientation.
Table 1: Representative Conditions for CuAAC with 2-But-3-ynylpiperidine Derivatives
| Azide Partner | Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | THPTA | H₂O/t-BuOH | 25 | >95 |
| 3-Azidopropan-1-ol | CuI | None | THF | 25 | 92 |
This table presents hypothetical data based on typical CuAAC reactions, as specific experimental data for this compound was not available in the searched literature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Reactions
For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. In SPAAC, the terminal alkyne of 2-But-3-ynylpiperidine would react with a strained cyclooctyne (B158145) derivative that is appended to the molecule of interest. The relief of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.
While the terminal alkyne of 2-But-3-ynylpiperidine is not the strained component, it readily participates in this reaction with various cyclooctyne reagents like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctynes (DIFO). The choice of cyclooctyne can influence the reaction kinetics. This methodology is particularly valuable for bioconjugation and in vivo imaging applications.
Cross-Coupling Reactions Involving the Butynyl Group
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the terminal alkyne of 2-But-3-ynylpiperidine serves as an excellent coupling partner.
Sonogashira, Heck, and Suzuki Coupling Strategies for Derivatization
The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would allow for the direct attachment of aromatic or vinylic substituents to the butynyl side chain of the piperidine. This is a key strategy for synthesizing conjugated systems and complex molecular architectures.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While the terminal alkyne of 2-But-3-ynylpiperidine is not a direct substrate for the standard Heck reaction, it can be first converted to a vinyl derivative (e.g., via hydrostannylation or hydroboration) which can then participate in Heck coupling.
The Suzuki coupling , which couples an organoboron compound with a halide, can also be utilized. The terminal alkyne can be transformed into an alkynylboronate ester, which can then be coupled with various aryl or vinyl halides under palladium catalysis. Alternatively, the alkyne can be converted to a vinylboronate ester for subsequent Suzuki coupling.
Table 2: Potential Cross-Coupling Strategies for Derivatizing 2-But-3-ynylpiperidine
| Reaction Type | Coupling Partner | Catalyst System | Base | Resulting Structure |
|---|---|---|---|---|
| Sonogashira | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | 2-(4-Phenylbut-3-ynyl)piperidine |
| Suzuki (via alkynylboronate) | 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 2-(4-(Pyridin-4-yl)but-3-ynyl)piperidine |
This table illustrates potential derivatization pathways, as direct experimental examples for this compound were not found in the literature search.
Regioselectivity in Cross-Coupling Transformations
In the context of Sonogashira coupling involving the terminal alkyne of 2-But-3-ynylpiperidine, the regioselectivity is inherently high, as the reaction occurs specifically at the terminal C-H bond of the alkyne. This leads to the formation of a single regioisomer where the new carbon-carbon bond is formed at the terminal carbon of the butynyl group. For subsequent reactions like Heck or Suzuki couplings on a derivatized alkyne (e.g., a vinylboronate), the regioselectivity would be dictated by the nature of the catalyst, ligands, and substrates involved, but initial derivatization of the terminal alkyne provides a strong directing influence.
Intramolecular Cyclization Reactions
The butynyl side chain of 2-But-3-ynylpiperidine can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems, which are of significant interest in medicinal chemistry. For these reactions to occur, the piperidine nitrogen or another nucleophilic group introduced onto the piperidine ring must be able to attack the alkyne.
For example, if the piperidine nitrogen is deprotonated or if the alkyne is activated by a transition metal catalyst (e.g., gold, platinum, or palladium), an intramolecular aminocyclization could occur. The regioselectivity of such a cyclization (e.g., exo-dig vs. endo-dig) would depend on the reaction conditions and the nature of the catalyst. This strategy could lead to the synthesis of indolizidine or quinolizidine (B1214090) alkaloid scaffolds, which are prevalent in many natural products with interesting biological activities. The specific conditions required to promote such cyclizations for 2-But-3-ynylpiperidine would need to be empirically determined.
Radical Translocation/Cyclization for Bridged Azabicyclic Systems (e.g., Homotropane Alkaloids)
One of the most powerful applications of 2-(but-3-ynyl)piperidine derivatives is in the construction of bridged azabicyclic systems, which form the core structure of numerous biologically active alkaloids, including the homotropane family. A key strategy employed is the radical translocation/cyclization cascade.
This process is typically initiated by the formation of a radical on the piperidine nitrogen or an adjacent carbon, which then undergoes an intramolecular cyclization onto the alkyne. The regioselectivity of this cyclization is a critical aspect, with the "6-exo-dig" pathway being particularly significant for the synthesis of the 9-azabicyclo[3.3.1]nonane skeleton, the characteristic framework of homotropane alkaloids like adaline and euphococcinine.
In a common approach, an N-acyl derivative of 2-(but-3-ynyl)piperidine is subjected to radical-generating conditions, often using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). The initially formed radical can translocate to a suitable position on the piperidine ring, followed by a regioselective cyclization onto the butynyl side chain. This cyclization preferentially proceeds in a 6-exo-dig manner to yield the thermodynamically favored six-membered ring of the 9-azabicyclo[3.3.1]nonane system.
Table 1: Radical Cyclization of 2-(But-3-ynyl)piperidine Derivatives
| Starting Material | Reagents | Product | Ring System Formed |
| N-protected 2-(but-3-ynyl)piperidine | Bu₃SnH, AIBN | 9-Azabicyclo[3.3.1]nonane derivative | Homotropane skeleton |
This methodology has been successfully applied in the total synthesis of homotropane alkaloids, demonstrating its efficacy in constructing complex, bridged bicyclic systems from readily available piperidine precursors.
Other Cycloaddition and Annulation Reactions of Piperidine-Alkyne Systems
Beyond radical cyclizations, the alkyne moiety of 2-but-3-ynylpiperidine serves as a versatile handle for various other cycloaddition and annulation reactions to build diverse heterocyclic and carbocyclic frameworks. These reactions leverage the π-system of the alkyne to react with a variety of partners.
[2+2+1] Cycloaddition (Pauson-Khand Reaction): The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones, involving the reaction of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. For 2-but-3-ynylpiperidine derivatives, this reaction can be envisioned both inter- and intramolecularly. An intramolecular Pauson-Khand reaction, where an alkene is tethered to the piperidine ring, could lead to the formation of novel fused tricyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne of 2-but-3-ynylpiperidine can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The reactivity of the alkyne as a dienophile is often enhanced by the presence of electron-withdrawing groups, which could be incorporated into the piperidine ring or the alkyne terminus. This approach offers a convergent route to complex polycyclic structures containing a piperidine subunit.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): 1,3-Dipolar cycloadditions provide a direct route to five-membered heterocyclic rings. The alkyne in 2-but-3-ynylpiperidine can react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to yield triazoles, isoxazoles, and isoxazolines, respectively. mdpi.comijrpc.comresearchgate.netnih.govnih.gov This strategy is particularly valuable for introducing heteroatoms and creating diverse scaffolds for medicinal chemistry applications.
Table 2: Potential Cycloaddition Reactions of 2-But-3-ynylpiperidine
| Reaction Type | Reactant Partner | Resulting Ring System |
| Pauson-Khand | Alkene, CO | Fused Cyclopentenone |
| Diels-Alder | Diene | Fused Cyclohexadiene |
| 1,3-Dipolar Cycloaddition | Azide | Triazole |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |
These cycloaddition and annulation strategies highlight the synthetic utility of the alkyne group in 2-but-3-ynylpiperidine for the construction of a wide array of complex molecular architectures.
Functional Group Interconversions and Targeted Modifications of the Piperidine Ring
The piperidine ring of this compound offers numerous opportunities for functional group interconversions and targeted modifications, allowing for the fine-tuning of its chemical properties and the introduction of diverse substituents. These modifications can be directed at the nitrogen atom or the carbon framework of the ring, provided that the reaction conditions are compatible with the alkyne moiety.
N-Functionalization:
The secondary amine of the piperidine ring is a primary site for functionalization.
N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or through reductive amination. researchgate.netnih.govnih.govrsc.orggoogle.com This allows for the introduction of a wide range of alkyl and substituted alkyl groups, which can influence the steric and electronic properties of the molecule. Care must be taken to control the stoichiometry to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides stable amide derivatives. researchgate.netsemanticscholar.orgnih.gov This modification is often used to protect the nitrogen, alter its basicity, or introduce functional handles for further elaboration.
C-Functionalization:
Direct functionalization of the carbon atoms of the piperidine ring in the presence of the alkyne side chain presents a greater challenge due to potential competing reactions. However, modern synthetic methods offer strategies for selective C-H functionalization.
α-Functionalization (C2 and C6): The positions adjacent to the nitrogen are often susceptible to functionalization through deprotonation-alkylation sequences or via transition-metal-catalyzed C-H activation. The choice of directing group on the nitrogen can influence the regioselectivity of these reactions.
β- and γ-Functionalization (C3, C5, and C4): Accessing the more remote positions of the piperidine ring typically requires more elaborate strategies, potentially involving ring-opening and re-closing sequences or the use of specific catalysts that can direct functionalization to these sites. nih.gov
Table 3: Representative Functionalization of the Piperidine Ring
| Position | Reaction Type | Reagents | Potential Product |
| N | N-Alkylation | Alkyl halide, Base | N-Alkyl-2-but-3-ynylpiperidine |
| N | N-Acylation | Acyl chloride, Base | N-Acyl-2-but-3-ynylpiperidine |
| C2/C6 | C-H Functionalization | Organolithium base, Electrophile | 2-Substituted-2-but-3-ynylpiperidine |
| C4 | C-H Functionalization | Rhodium catalyst, Diazo compound | 4-Substituted-2-but-3-ynylpiperidine |
The ability to selectively modify both the nitrogen and carbon framework of the piperidine ring, while preserving the reactive alkyne, underscores the value of this compound as a versatile scaffold in synthetic organic chemistry.
Advanced Spectroscopic and Analytical Characterization of 2 but 3 Ynylpiperidine;hydrochloride Derivatives
High-Resolution Mass Spectrometry for Molecular Ion Assignment and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-But-3-ynylpiperidine;hydrochloride derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the parent molecule, confirming its molecular formula.
In practice, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap. For this compound, HRMS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The high mass accuracy helps to differentiate the target compound from potential isomers or compounds with very similar nominal masses.
Furthermore, HRMS is crucial for impurity profiling. By analyzing the full mass spectrum, trace-level impurities, including starting materials, by-products, and degradation products, can be detected and identified based on their accurate masses. Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion and impurity ions to induce fragmentation. The resulting fragmentation patterns provide valuable structural information, aiding in the structural elucidation of unknown impurities.
Table 1: Illustrative HRMS Data for a Hypothetical 2-But-3-ynylpiperidine Derivative
| Observed m/z | Calculated m/z for [M+H]⁺ | Mass Error (ppm) | Proposed Elemental Composition | Possible Identity |
| 208.1748 | 208.1752 | -1.9 | C₁₄H₂₂N | N-benzyl-2-but-3-ynylpiperidine |
| 150.1281 | 150.1283 | -1.3 | C₉H₁₆N | 2-But-3-ynylpiperidine |
| 224.1697 | 224.1701 | -1.8 | C₁₄H₂₂NO | Oxidized Impurity |
Note: The data in this table is illustrative and intended to demonstrate the application of the technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. A suite of NMR experiments is employed to establish the connectivity of atoms and the stereochemistry of this compound derivatives.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would reveal characteristic signals for the protons on the piperidine (B6355638) ring, the butynyl side chain, and any other substituents.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms. To further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is utilized. DEPT-135, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information is invaluable for assigning the carbon signals of the piperidine ring and the side chain.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings, revealing which protons are adjacent to each other, while HSQC correlates each proton with its directly attached carbon atom.
Table 2: Representative ¹³C NMR and DEPT-135 Data for the Piperidine Ring of a 2-Substituted Piperidine Derivative
| Carbon Position | Exemplary Chemical Shift (δ, ppm) | DEPT-135 Signal | Inferred Carbon Type |
| C2 | 58.5 | Positive | CH |
| C3 | 28.1 | Negative | CH₂ |
| C4 | 25.9 | Negative | CH₂ |
| C5 | 27.5 | Negative | CH₂ |
| C6 | 45.3 | Negative | CH₂ |
Note: Chemical shifts are exemplary and will vary with substitution and solvent.
The piperidine ring is not planar and typically exists in a rapidly equilibrating chair conformation. The substituents on the ring can exist in either an axial or equatorial position. In the hydrochloride salt, protonation of the nitrogen atom can influence this equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. researchgate.netoptica.org
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At room temperature, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may be resolved. From the analysis of these variable-temperature NMR spectra, the energy barriers for ring inversion can be calculated, providing insight into the conformational flexibility of the piperidine ring in these derivatives. optica.org
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction. By synthesizing a derivative of this compound with a ¹³C-labeled precursor, the position of the label in the final product can be determined by ¹³C NMR. This provides unambiguous evidence for the proposed reaction mechanism. For example, if a specific carbon atom in a starting material is labeled, its final position in the product can confirm bond-forming and bond-breaking steps, and rule out alternative mechanistic pathways. While technically demanding, these studies provide unparalleled detail about the reaction dynamics.
X-ray Crystallography for Unambiguous Stereochemical and Absolute Configuration Determination
While NMR provides excellent information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule in the solid state. This technique is used to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the relative and absolute stereochemistry. By growing a suitable single crystal of the compound, its interaction with X-rays can be analyzed to generate an electron density map, from which the molecular structure can be solved. In cases where the compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of all stereocenters unambiguously.
Table 3: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.78 |
| c (Å) | 15.43 |
| β (°) | 98.7 |
| Piperidine Ring Conformation | Chair |
| Butynyl Group Orientation | Equatorial |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Advanced Chromatographic and Purity Assessment Methods (e.g., HPLC, GC-MS)
The purity of a chemical compound is of paramount importance. Advanced chromatographic techniques are employed to assess the purity of this compound derivatives and to quantify any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A solution of the compound is injected onto a column containing a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis or a mass spectrometer, is used to monitor the eluting components. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. Method development involves optimizing the column, mobile phase composition, flow rate, and detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase on a long capillary column. The separated components then enter a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. This allows for the separation and identification of volatile impurities.
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would be optimized for a specific derivative.
Computational Chemistry and Molecular Modeling of 2 but 3 Ynylpiperidine;hydrochloride and Its Analogues
Quantum Mechanical Studies for Electronic Structure, Reactivity, and Reaction Mechanism Prediction
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of 2-But-3-ynylpiperidine;hydrochloride. These ab initio calculations, which solve the Schrödinger equation for a given molecule, provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. For instance, Density Functional Theory (DFT) is a widely used QM method to investigate the geometry, electronic properties, and reactivity of piperidine (B6355638) derivatives.
By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity. The HOMO-LUMO gap is a crucial indicator of chemical stability, with a larger gap implying lower reactivity. Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting non-covalent interactions with biological targets. For this compound, the positively charged piperidinium (B107235) nitrogen and the electron-rich alkyne group are key features that would be characterized using these methods.
QM calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated. This information is critical for understanding the metabolic pathways of a drug molecule or for optimizing its synthesis.
Table 1: Hypothetical Quantum Mechanical Properties of 2-But-3-ynylpiperidine
| Property | Value | Description |
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Molecular Docking Simulations for Prediction of Ligand-Target Interactionsrsc.orgyoutube.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug design, docking is used to predict how a ligand, such as 2-But-3-ynylpiperidine, interacts with the binding site of a protein target. These simulations are crucial for understanding the structural basis of a ligand's biological activity and for virtual screening of compound libraries.
The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The resulting docking score provides an estimate of the binding affinity. For 2-But-3-ynylpiperidine and its analogues, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the target protein. For instance, the protonated nitrogen of the piperidine ring could form a crucial hydrogen bond with an acidic residue in the binding pocket, while the butynyl group might engage in hydrophobic interactions.
Table 2: Hypothetical Molecular Docking Results for 2-But-3-ynylpiperidine with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP104 | Hydrogen Bond | 2.8 |
| TYR307 | Pi-Pi Stacking | 4.5 |
| LEU289 | Hydrophobic | 3.9 |
| TRP84 | Hydrophobic | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches in Derivative Designyoutube.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are built by finding a statistical correlation between molecular descriptors (numerical representations of chemical structure) and the observed activity. QSAR is a powerful tool for predicting the activity of newly designed compounds and for optimizing lead compounds. tandfonline.com
The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic), selecting the most relevant descriptors, and building and validating a statistical model. Machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, and neural networks, are increasingly being used to develop robust QSAR models. nih.gov For derivatives of 2-But-3-ynylpiperidine, a QSAR model could be developed to predict their affinity for a specific receptor, allowing for the virtual design of more potent analogues. tandfonline.comresearchgate.net
Table 3: Example of a Hypothetical QSAR Model for Piperidine Derivatives
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.85 | A measure of the goodness of fit of the model. |
| q² (Cross-validation Coefficient) | 0.72 | An indicator of the predictive power of the model. |
| RMSE (Root Mean Square Error) | 0.35 | The standard deviation of the residuals (prediction errors). |
Conformational Analysis and Molecular Dynamics Simulations of Butynylpiperidine Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-But-3-ynylpiperidine, understanding its conformational preferences is crucial, as the biologically active conformation may not be the lowest energy conformation in isolation. Computational methods, such as systematic or stochastic conformational searches, can be used to identify low-energy conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the flexibility of the molecule and its interactions with its environment (e.g., solvent or a protein). For 2-But-3-ynylpiperidine, MD simulations can be used to study the stability of its binding to a target protein, the role of water molecules in the binding site, and the conformational changes that occur upon binding. nih.govnih.gov These simulations provide valuable insights into the thermodynamics and kinetics of ligand-receptor binding. nih.gov
Preclinical Biological and Pharmacological Research of 2 but 3 Ynylpiperidine;hydrochloride Derivatives
Enzyme Inhibition and Modulation Studies
Enzyme inhibition is a critical area of drug discovery, focusing on how a compound can interfere with enzyme activity. This can lead to the modulation of various physiological and pathological processes.
Investigation of Oxidase Inhibition Mechanisms
While no studies specifically link 2-But-3-ynylpiperidine hydrochloride to oxidase inhibition, research on other piperidine-containing compounds has explored their potential to inhibit enzymes like monoamine oxidase (MAO). Such investigations would typically involve incubating the target oxidase enzyme with varying concentrations of the test compound. The mechanism of inhibition (e.g., competitive, non-competitive) would be determined by analyzing the enzyme kinetics in the presence and absence of the inhibitor.
Characterization of Irreversible Enzyme Inhibition Kinetics
Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. ucl.ac.uklibretexts.org The kinetics of such inhibition are characterized by a time-dependent decrease in enzyme activity. nih.govnih.gov A study investigating the irreversible inhibition potential of a 2-But-3-ynylpiperidine hydrochloride derivative would involve pre-incubating the enzyme with the compound for various time intervals before measuring the remaining enzyme activity. The rate of inactivation would then be analyzed to determine the kinetic constants.
Receptor Agonism and Antagonism Studies
This area of research explores how a compound interacts with cellular receptors to either elicit or block a biological response.
Adenosine (B11128) Receptor Target Identification and Modulation (e.g., A2A Receptors)
The adenosine A2A receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes and is a target for therapeutic intervention in conditions like Parkinson's disease. researchgate.nete-jmd.org Studies on piperidine (B6355638) derivatives have identified compounds that can act as agonists or antagonists at A2A receptors. nih.gov To assess the activity of 2-But-3-ynylpiperidine hydrochloride at A2A receptors, radioligand binding assays would be performed using cell membranes expressing the receptor. These assays would determine the compound's affinity for the receptor. Further functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels, would be necessary to determine if the compound acts as an agonist or an antagonist. nih.govmdpi.com
Elucidation of Intracellular Signaling Pathways (e.g., PKA/PKC)
Upon activation, receptors like the A2A receptor trigger intracellular signaling cascades. The A2A receptor is primarily coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA). nih.gov Protein Kinase C (PKC) is another key signaling molecule activated by different receptor types. Investigating the effect of a compound on these pathways would involve treating cells with the compound and then measuring the levels of key signaling molecules or the phosphorylation status of downstream target proteins.
In Vitro Cellular Assays for Biological Activity
In vitro cellular assays are fundamental for understanding the biological effects of a compound at the cellular level. nih.govmdpi.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, and specific functional responses. For a compound like 2-But-3-ynylpiperidine hydrochloride, a battery of in vitro assays would be employed depending on the therapeutic area of interest. For example, if the compound is being investigated for its potential in neurodegenerative diseases, assays using neuronal cell lines would be relevant to assess for neuroprotective or neurotoxic effects.
Assays for Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Stress
The assessment of reactive oxygen species (ROS) is a critical step in evaluating the pharmacological profile of new chemical entities. ROS are highly reactive molecules and free radicals derived from molecular oxygen that, in excess, can lead to cellular damage through a process known as oxidative stress. aurogene.eunih.gov Assays to measure ROS generation help to determine if a compound has antioxidant properties or, conversely, if it induces oxidative stress, which can be a mechanism of toxicity or a desired effect in certain therapeutic areas (e.g., oncology).
A common method for detecting intracellular ROS involves the use of cell-permeable fluorogenic probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). aurogene.euassaygenie.com Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H2DCF molecule. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be quantified using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. assaygenie.comnih.gov
To evaluate a derivative of 2-But-3-ynylpiperidine;hydrochloride, a relevant cell line (e.g., neuronal cells for a neuroprotective agent) would be cultured and treated with various concentrations of the compound. A known ROS inducer, such as Tert-Butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2), would be used as a positive control. aurogene.eu
Illustrative Data Table: ROS Generation in a Neuronal Cell Line This table is a hypothetical example of how data from an ROS assay might be presented and does not represent actual experimental results for this compound derivatives.
| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Change from Control |
| Vehicle Control | - | 100 | 0% |
| Derivative A | 1 | 95 | -5% |
| Derivative A | 10 | 82 | -18% |
| Derivative A | 100 | 65 | -35% |
| TBHP (Positive Control) | 50 | 450 | +350% |
Modulation of Proinflammatory and Anti-inflammatory Cytokine Release in Immune Cells (e.g., Microglia, Astrocytes)
Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a key factor in many neurological disorders. Microglia, the resident immune cells of the central nervous system, can release a variety of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines. fujifilm.comelsevierpure.com Evaluating a compound's ability to modulate the release of these cytokines is crucial for assessing its potential as a neuroinflammatory agent.
For these assays, primary microglia or astrocyte cultures (or human iPSC-derived microglia) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce a robust cytokine response. elsevierpure.comcriver.com The cells are then co-treated with the test compound (e.g., a this compound derivative). After a specific incubation period, the cell culture supernatant is collected. The concentration of various cytokines in the supernatant is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays (e.g., Luminex® or Meso Scale Discovery™ platforms), which allow for the simultaneous quantification of multiple cytokines. criver.comresearchgate.net
Illustrative Data Table: Effect on LPS-Induced TNF-α Release in Microglia This table is a hypothetical example of how data from a cytokine release assay might be presented and does not represent actual experimental results for this compound derivatives.
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition of LPS Response |
| Vehicle Control | - | 15 | N/A |
| LPS (100 ng/mL) | - | 1250 | 0% |
| LPS + Derivative B | 0.1 | 1100 | 12.1% |
| LPS + Derivative B | 1 | 750 | 40.5% |
| LPS + Derivative B | 10 | 300 | 76.6% |
In Vitro Target Validation and Mechanism of Action Studies in Relevant Cell Lines
Target validation is the process of confirming that a specific biological target (e.g., an enzyme or receptor) is directly involved in a disease process and that modulating it can produce a therapeutic effect. sygnaturediscovery.comdanaher.com Once a compound shows promising activity, it is essential to identify its molecular target and elucidate its mechanism of action.
This process involves a range of experimental techniques. nih.gov For instance, if a this compound derivative is hypothesized to inhibit a specific enzyme, its activity would be tested in a purified enzyme assay. If it is thought to interact with a receptor, binding assays using radiolabeled ligands or functional assays measuring downstream signaling (e.g., calcium influx or cAMP production) would be performed. wjbphs.com
Genetic methods are also powerful tools for target validation. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or knock out the expression of the putative target protein in a relevant cell line. deepdyve.com If the compound's effect is diminished or absent in these modified cells compared to control cells, it provides strong evidence that the protein is indeed the target. wjbphs.com
Preclinical In Vivo Pharmacological Models (Non-Human)
Assessment in Animal Models of Neuropathic Pain (e.g., Chronic Constriction Injury Model in Rodents)
Neuropathic pain is a chronic condition caused by damage or disease affecting the nervous system. aragen.com To test the efficacy of potential new analgesics like a this compound derivative, researchers use well-established animal models that mimic aspects of human neuropathic pain. criver.com
One of the most widely used is the Chronic Constriction Injury (CCI) model in rodents. nih.gov In this surgical procedure, loose ligatures are tied around the sciatic nerve of an anesthetized rat or mouse. aragen.comcriver.com This causes a partial nerve injury that leads to the development of long-lasting pain hypersensitivity in the corresponding paw, including allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). nih.govjove.com
Several days after the surgery, the animals' pain responses are measured. Mechanical allodynia is typically assessed using von Frey filaments, which apply a calibrated force to the paw to determine the withdrawal threshold. nih.gov Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a heat source. jove.com The test compound is then administered, and its ability to reverse these pain behaviors (i.e., increase the withdrawal threshold or latency) is quantified compared to a vehicle control. aragen.com
Illustrative Data Table: Effect on Mechanical Allodynia in the CCI Rat Model This table is a hypothetical example of how data from an in vivo pain model might be presented and does not represent actual experimental results for this compound derivatives.
| Treatment Group | Paw Withdrawal Threshold (grams) - Baseline | Paw Withdrawal Threshold (grams) - Post-CCI | Paw Withdrawal Threshold (grams) - Post-Treatment |
| Sham | 15.2 | 14.9 | 15.0 |
| CCI + Vehicle | 15.0 | 3.5 | 3.8 |
| CCI + Derivative C | 15.1 | 3.6 | 9.7 |
| CCI + Gabapentin (Reference) | 14.9 | 3.4 | 11.5 |
Metabolic Stability Assays Utilizing Liver Microsomes (Human or Rodent)
Metabolic stability is a critical parameter in drug discovery, as it determines a compound's half-life and clearance in the body. protocols.iocreative-bioarray.com The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. evotec.comaxispharm.com
Liver microsomes are small vesicles prepared from the endoplasmic reticulum of liver cells and contain a high concentration of these metabolic enzymes. axispharm.com The microsomal stability assay is a common in vitro method to assess a compound's susceptibility to this Phase I metabolism. evotec.com
In this assay, the test compound (e.g., a this compound derivative) is incubated with liver microsomes from a relevant species (e.g., rat, mouse, human) and a necessary cofactor, NADPH, which initiates the enzymatic reactions. protocols.ioresearchgate.net Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. protocols.io
Illustrative Data Table: Metabolic Stability in Human and Rat Liver Microsomes This table is a hypothetical example of how data from a microsomal stability assay might be presented and does not represent actual experimental results for this compound derivatives.
| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative D | Human | 45 | 15.4 |
| Derivative D | Rat | 18 | 38.5 |
| Derivative E | Human | >120 | <5.8 |
| Derivative E | Rat | 95 | 7.3 |
| Verapamil (Control) | Human | 12 | 57.8 |
| Verapamil (Control) | Rat | 8 | 86.6 |
Structure-Activity Relationship (SAR) Studies in Preclinical Biological Contexts
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. The core principle is that the biological activity of a compound is directly related to its chemical structure. pharmacologymentor.comoncodesign-services.com By systematically modifying the structure of a lead compound and assessing the impact of these changes on its biological activity, researchers can identify the key chemical features (the "pharmacophore") responsible for its effects. pharmacologymentor.comslideshare.net
SAR studies involve synthesizing a series of analogs of a lead compound, such as a this compound derivative, and evaluating them in relevant biological assays (e.g., the ROS, cytokine, and pain assays described above). drugdesign.org Modifications might include altering substituent groups on the piperidine ring, changing the length or nature of the alkyne chain, or modifying other parts of the molecule.
The goal is to build a comprehensive understanding of how specific structural changes influence potency, selectivity, metabolic stability, and other key properties. collaborativedrug.com This knowledge guides the rational design of new compounds with improved therapeutic profiles, aiming to maximize desired activity while minimizing off-target effects and poor pharmacokinetic properties. oncodesign-services.comdrugdesign.org For example, an SAR study might reveal that adding a fluorine atom to a specific position on the molecule enhances its metabolic stability without reducing its potency in a neuropathic pain model.
2 but 3 Ynylpiperidine;hydrochloride As a Pharmaceutical Intermediate
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
As a pharmaceutical intermediate, 2-But-3-ynylpiperidine;hydrochloride serves as a starting material or a key building block in the chemical processes that lead to the final API. The piperidine (B6355638) ring is a common structural motif in many pharmaceuticals, and the presence of a butynyl group provides a reactive site for further chemical modifications. This allows for the construction of more complex molecular architectures necessary for therapeutic activity.
The terminal alkyne group in the butynyl side chain is particularly significant. It can participate in a variety of chemical reactions, such as carbon-carbon bond-forming reactions (e.g., Sonogashira coupling), click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), and reduction to the corresponding alkene or alkane. These transformations enable the introduction of diverse functional groups and the connection of different molecular fragments, which is a fundamental aspect of medicinal chemistry and drug development.
Quality Control and Regulatory Considerations for Pharmaceutical Intermediates in Research
The quality of a pharmaceutical intermediate is paramount, as it directly influences the purity and safety of the final API. For this compound used in research and development, stringent quality control measures are necessary. These include:
Identity Verification: Ensuring the compound is indeed this compound, typically confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Purity Assessment: Determining the percentage of the desired compound and identifying any impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Impurity Profiling: Characterizing the structure of any significant impurities. This is critical as impurities can be carried through the synthesis and may have their own pharmacological or toxicological effects.
From a regulatory standpoint, while intermediates used solely for research purposes are not subject to the same level of scrutiny as cGMP (current Good Manufacturing Practice) manufactured APIs, proper documentation and control are still essential to ensure the reliability and reproducibility of research data.
Supply Chain and Manufacturing Aspects Relevant to Pharmaceutical Production
The availability and consistent quality of starting materials and intermediates are critical for the successful and uninterrupted production of pharmaceuticals. For a specialized intermediate like this compound, the supply chain can be complex. Key considerations include:
Supplier Qualification: Pharmaceutical companies must vet and qualify suppliers to ensure they can consistently provide material that meets the required specifications. This often involves audits of the supplier's manufacturing facilities and quality management systems.
Scalability of Synthesis: The manufacturing process for the intermediate must be scalable to meet potential future demands if the drug candidate progresses through clinical trials and to the market.
The table below summarizes some of the key aspects related to the manufacturing and supply of this intermediate.
| Aspect | Description |
| Synthesis Route | The specific chemical reactions and conditions used to manufacture the compound. This should be well-defined and reproducible. |
| Key Raw Materials | The starting materials required for the synthesis. Their availability and quality are crucial for the entire process. |
| Analytical Methods | A validated set of analytical procedures to test the identity, purity, and quality of the intermediate. |
| Packaging & Storage | Appropriate packaging and storage conditions to ensure the stability and integrity of the compound during transport and storage. |
| Lead Time | The time required from placing an order with a supplier to receiving the material. This is a critical parameter for production planning. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Advanced Piperidine-Based Scaffolds
The synthesis of complex piperidine (B6355638) derivatives is an area of continuous innovation in organic chemistry. ajchem-a.com Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly methods to access advanced scaffolds based on the butynylpiperidine core.
Key areas of development include:
Catalytic Asymmetric Synthesis: While classical methods for piperidine synthesis exist, achieving high levels of stereocontrol remains a challenge. Future methodologies will likely leverage transition-metal catalysis and organocatalysis to enable the enantioselective synthesis of specific stereoisomers of 2-substituted piperidines. acs.orgnih.gov A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which simplifies the construction of complex piperidines and reduces the number of synthetic steps from as many as 17 down to 2-5. news-medical.net
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. researchgate.netpatsnap.com The development of novel MCRs that incorporate alkyne-functionalized building blocks could provide a streamlined route to diverse libraries of butynylpiperidine derivatives for high-throughput screening. patsnap.com
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and optimization of piperidine-based drug candidates. These technologies allow for precise control over reaction parameters, improved safety, and the rapid generation of compound libraries.
Late-Stage Functionalization: The ability to modify the piperidine scaffold or the butynyl group in the later stages of a synthetic sequence is highly desirable. Future research will likely focus on developing selective C-H activation and functionalization methods that allow for the introduction of diverse substituents onto the piperidine ring, providing rapid access to a wide range of analogs.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Catalytic Asymmetric Synthesis | High stereocontrol, access to specific enantiomers | Transition-metal catalysis, organocatalysis, biocatalysis acs.orgnih.govnews-medical.net |
| Multicomponent Reactions (MCRs) | Increased efficiency, molecular diversity | Development of novel MCRs, library synthesis researchgate.netpatsnap.com |
| Flow Chemistry & Automation | Accelerated synthesis, improved process control | High-throughput synthesis, reaction optimization |
| Late-Stage Functionalization | Rapid analog synthesis, structural diversification | C-H activation, selective functionalization |
Exploration of New Biological Targets and Therapeutic Areas for Butynylpiperidine Derivatives
Piperidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects. arizona.eduajchem-a.com The unique structural features of 2-but-3-ynylpiperidine suggest that its derivatives could interact with novel biological targets and be developed for new therapeutic areas.
Future research in this domain will likely involve:
Target Identification and Validation: High-throughput screening of butynylpiperidine derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, will be crucial for identifying new mechanisms of action. clinmedkaz.orgclinmedkaz.org The propargyl group present in some butynylpiperidine derivatives is known to exhibit neuroprotective properties and can inhibit monoamine oxidase (MAO) A/B. nih.gov
Neurological Disorders: Given that many piperidine-based drugs target the central nervous system, there is significant potential for developing butynylpiperidine derivatives for neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. ajchem-a.comnih.gov Sigma receptors, which are implicated in a variety of CNS disorders, are a particularly interesting target for this class of compounds. nih.gov
Oncology: The piperidine scaffold is found in several anticancer agents. arizona.edu The butynyl group can be exploited for covalent targeting of specific amino acid residues in cancer-related proteins, potentially leading to more potent and selective therapies.
Infectious Diseases: There is an ongoing need for new antimicrobial and antiviral agents. nih.gov Butynylpiperidine derivatives could be explored for their potential to inhibit microbial growth or viral replication through novel mechanisms.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurological Disorders | Sigma receptors, Cholinesterases, MAO A/B | Known CNS activity of piperidines, neuroprotective potential of the butynyl group. ajchem-a.comnih.gov |
| Oncology | Kinases, Proteases | Piperidine is a common scaffold in anticancer drugs; the alkyne allows for covalent targeting. arizona.educlinmedkaz.org |
| Infectious Diseases | Bacterial enzymes, Viral proteins | The need for new antimicrobial agents with novel mechanisms of action. nih.gov |
Integration of Advanced Computational and Artificial Intelligence-Driven Discovery Methods
Key computational approaches include:
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of butynylpiperidine derivatives to their biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent analogs. ajchem-a.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of butynylpiperidine derivatives with their biological activity, enabling the prediction of the activity of virtual compounds and prioritizing them for synthesis. patsnap.com
De Novo Drug Design: AI-powered generative models can design novel butynylpiperidine derivatives with desired pharmacological properties from scratch. These models can explore a vast chemical space to identify promising new drug candidates that might not be conceived through traditional medicinal chemistry approaches.
In Silico Prediction of ADMET Properties: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of butynylpiperidine derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process.
| Computational Method | Application in Butynylpiperidine Research | Expected Outcome |
| Molecular Docking & Dynamics | Predicting binding modes to biological targets | Understanding structure-activity relationships, guiding analog design. ajchem-a.comnih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity | Predicting the activity of new compounds, prioritizing synthesis. patsnap.com |
| AI-Driven De Novo Design | Generating novel molecular structures | Discovery of novel drug candidates with optimized properties. patsnap.com |
| In Silico ADMET Prediction | Evaluating pharmacokinetic and toxicity profiles | Early identification of compounds with poor drug-like properties. |
Applications Beyond Traditional Medicinal Chemistry, Including Materials Science and Chemical Biology Probes
The versatility of the butynylpiperidine scaffold extends beyond its potential therapeutic applications. The reactive alkyne handle makes it a valuable tool for materials science and chemical biology.
Materials Science: Piperidine-containing polymers can be developed for various applications, including drug delivery systems and advanced coatings. nih.govnbinno.com The butynyl group can be used to "click" the piperidine moiety onto polymer backbones or surfaces, allowing for the creation of functional materials with tailored properties. For example, the development of bioactive films incorporating piperidine derivatives has shown potential for antimicrobial applications and controlled drug release. nih.gov
Chemical Biology Probes: The alkyne group is a bioorthogonal handle that can be used in click chemistry reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This allows for the development of chemical probes to study the biological targets and mechanisms of action of butynylpiperidine derivatives in living systems. nih.gov These probes can be used for target identification, imaging, and pull-down experiments.
Enzyme Inhibitors and Receptor Ligands: The butynylpiperidine scaffold can serve as a starting point for the design of potent and selective enzyme inhibitors or receptor ligands for biochemical research. nbinno.com The ability to easily modify the structure allows for the systematic exploration of structure-activity relationships to develop tools for studying specific biological pathways. nbinno.com
Q & A
Q. What are the optimal synthetic routes for 2-But-3-ynylpiperidine hydrochloride, and how can purity be validated?
The synthesis typically involves alkylation of piperidine with 3-chloro-1-butyne, followed by hydrochloride salt formation. Key steps include:
- Alkylation : Piperidine reacts with 3-chloro-1-butyne under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12 hours).
- Salt Formation : The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR (D₂O solvent). Confirm absence of residual solvents by GC-MS .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
| Property | Value/Characteristics | Methodological Implications |
|---|---|---|
| Solubility | >50 mg/mL in water, >20 mg/mL in DMSO | Suitable for aqueous and in vitro assays |
| Stability | Stable at -20°C (lyophilized), hygroscopic | Store under inert atmosphere; avoid repeated freeze-thaw cycles |
| pKa | Predicted 8.2 (piperidine nitrogen) | Adjust buffer pH to ensure protonation in biological systems |
| Data derived from analogs in PubChem and ECHA guidelines . |
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H NMR (400 MHz, D₂O): Key signals include δ 3.2–3.5 ppm (piperidine CH₂), δ 2.8 ppm (alkynyl CH₂), and δ 1.9 ppm (piperidine CH₂).
- FT-IR : Confirm N–H stretch (~2500 cm⁻¹ for hydrochloride) and alkyne C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry : ESI-MS [M+H]⁺ calculated m/z 168.1; observe m/z 168.1 ± 0.5 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of 2-But-3-ynylpiperidine hydrochloride?
- Core Modifications : Synthesize analogs with substituents on the alkyne (e.g., aryl, alkyl) or piperidine (e.g., methyl, hydroxyl groups).
- Biological Assays : Test binding affinity to CNS targets (e.g., σ receptors, monoamine transporters) using radioligand displacement assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like the dopamine transporter (PDB: 4XP4) .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Dose-Response Analysis : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP modulation for GPCR targets) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-(Phenylthio)piperidine hydrochloride) to isolate substituent-specific effects .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Administration : Intravenous (1 mg/kg) vs. oral (5 mg/kg) dosing in rodent models.
- Analytical Methods : Quantify plasma levels via LC-MS/MS (LOQ: 0.1 ng/mL) .
- Key Parameters : Calculate t₁/₂ (predicted 2–4 hours), Cmax, and bioavailability. Adjust formulations (e.g., PEGylation) to enhance absorption .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Yield Optimization : Replace batch reactions with flow chemistry (residence time: 30 min, 70°C) to improve reproducibility .
- Impurity Control : Monitor by-products (e.g., over-alkylated piperidine) via UPLC-QTOF and refine purification protocols .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor selectivity profiles?
- Source Variability : Compare assay conditions (e.g., membrane preparation methods, incubation times).
- Probe Dependency : Test activity using alternative radioligands (e.g., [³H]DTG vs. ³H-pentazocine for σ receptors) .
- Species Differences : Evaluate cross-species target conservation (e.g., human vs. rat σ-1 receptor homology) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
